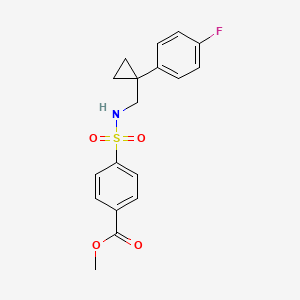

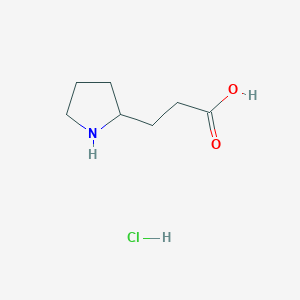

![molecular formula C13H21NO4 B2606494 6-(叔丁氧羰基)-6-氮杂螺[3.4]辛烷-1-羧酸 CAS No. 1251012-89-1](/img/structure/B2606494.png)

6-(叔丁氧羰基)-6-氮杂螺[3.4]辛烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid” is a type of spirocyclic building block . It is a clear and nearly colorless to pale yellow liquid at room temperature .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . The process involves the preparation of a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .Molecular Structure Analysis

The molecular structure of this compound is consistent with its proposed structures as per NMR, elemental analysis, and IR spectroscopic analysis .Chemical Reactions Analysis

This compound is used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .Physical and Chemical Properties Analysis

This compound is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .科学研究应用

创新性药物发现支架

6-氮杂螺[4.3]烷烃,包括与 6-(叔丁氧羰基)-6-氮杂螺[3.4]辛烷-1-羧酸相关的化合物,已被合成作为药物发现的新支架。这些化合物衍生自四元环酮,为开发新型药理剂提供了创新平台 (Chalyk 等人,2017)。

化学空间探索的合成

叔丁基 6-氧代-2-氮杂螺[3.3]庚烷-2-羧酸酯和相关中间体为补充哌啶环系的化学空间探索提供了新途径。这些化合物提供了通往新化学空间的便捷切入点,促进了多种分子的合成 (Meyers 等人,2009)。

构象受限假肽

螺内酰胺与所讨论的化合物密切相关,用作构象受限假肽。这些分子模拟 Pro-Leu 和 Gly-Leu 二肽,可用于肽合成,展示了它们在开发新治疗肽方面的潜力 (Fernandez 等人,2002)。

螺环化合物合成

研究还集中于通过涉及 6,6-二烷基-5,7-二氧代-4,8-二氧杂螺[2.5]辛烷衍生物的反应来合成螺环化合物。这些反应导致具有潜在生物活性的化合物,进一步突出了氮杂螺环支架在合成和药物化学中的多功能性 (Kayukova 等人,2006)。

超分子聚集

对羟基羧酸衍生物的研究,包括那些与 6-(叔丁氧羰基)-6-氮杂螺[3.4]辛烷-1-羧酸结构相似的衍生物,揭示了对超分子聚集的见解。这些发现对设计具有特定相互作用性质的材料和药物有影响 (Foces-Foces 等人,2005)。

作用机制

未来方向

属性

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(8-14)5-4-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCSHSTTWUYEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1)CCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

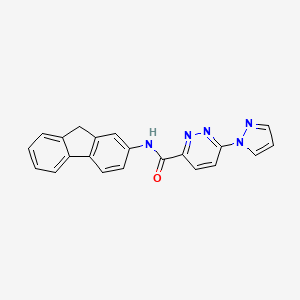

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)

![2-chloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2606422.png)

![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)

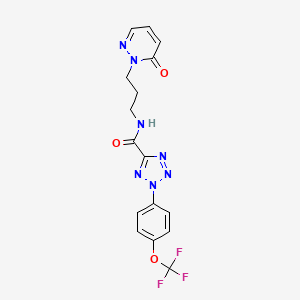

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)

![Methyl 6-ethyl-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2606432.png)

![2-Chloro-N-[2-(2-phenylethyl)cyclopentyl]acetamide](/img/structure/B2606433.png)

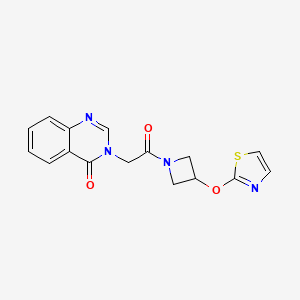

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2606434.png)